3-Ethyl-3'-phenyl-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound featuring a five-membered ring structure containing two nitrogen atoms and one oxygen atom. This compound is part of the 1,2,4-oxadiazole family, known for their diverse applications in medicinal chemistry, material science, and as energetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl amidoxime with phenyl isocyanate under reflux conditions in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxadiazole ring .
Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles, including 3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole, often employs high-throughput methods involving automated synthesis and purification processes. These methods ensure high yield and purity, essential for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl ring can be replaced under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of high-energy materials and as a component in advanced materials for electronic applications
Mechanism of Action
The mechanism of action of 3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the replication of viral RNA. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- 3,5-Diphenyl-1,2,4-oxadiazole
- 3-Ethyl-5-phenyl-1,2,4-oxadiazole
- 3,3’-Dinitro-5,5’-bi-1,2,4-oxadiazole
Uniqueness: 3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-2-9-13-11(17-15-9)12-14-10(16-18-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZEVOZMKCPIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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